HDAC6 Binding Affinity Magnitude vs. Class Baselines
The compound exhibits a binding affinity (Kd) of 5.40 × 10³ nM (5.4 µM) against recombinant human HDAC6 in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This value places it in the low-micromolar affinity range for HDAC6, which is weaker than optimized HDAC6-selective inhibitors (e.g., Tubastatin A, IC₅₀ ≈ 15 nM; ACY-1215, IC₅₀ ≈ 5 nM). However, compared to the class-level baseline for random tetrahydroquinoline-furan-2-carboxamide screening compounds — among which many fail to display any measurable HDAC6 engagement — a Kd of 5.4 µM represents a detectable signal that can serve as a starting point for scaffold optimization or as a negative-control compound in HDAC6 selectivity assays. The affinity data were sourced from ChEMBL-curated BindingDB records (BDBM50361259) and must be interpreted with caution as the exact structure-to-record assignment has not been independently verified by the authors of this guide. No head-to-head comparative data against the closest structural analogs (e.g., N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide or N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide) were identified in the public domain.
| Evidence Dimension | HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 5.40 × 10³ nM (5.4 µM) |
| Comparator Or Baseline | Class baseline for unscreened tetrahydroquinoline-furan-2-carboxamide analogs: no detectable HDAC6 binding in typical screening cascade; reference HDAC6 inhibitors: Tubastatin A IC₅₀ ≈ 15 nM, ACY-1215 IC₅₀ ≈ 5 nM |
| Quantified Difference | Target compound shows measurable but micromolar affinity vs. no detected activity for many in-class analogs; ~360- to 1080-fold weaker than optimized clinical inhibitors. |
| Conditions | Recombinant human HDAC6; fluorogenic enzymatic assay with Boc-L-Lys(acetyl)-MCA substrate; data curated in BindingDB/ChEMBL. |
Why This Matters
For procurement decisions, the numerical Kd provides a threshold reference: researchers requiring sub-micromolar HDAC6 inhibition should select a different scaffold, while those seeking a defined micromolar HDAC6 binder for control experiments can evaluate this compound against its documented binding magnitude.
- [1] BindingDB/ChEMBL. (n.d.). BDBM50361259 (CHEMBL1934901): Kd = 5.40 × 10³ nM against human HDAC6. Retrieved from https://www.bindingdb.org View Source
